molecular formula C6H11N3O4 B8491903 [2-(1-Azidoethoxy)ethoxy]acetic acid

[2-(1-Azidoethoxy)ethoxy]acetic acid

Cat. No.: B8491903
M. Wt: 189.17 g/mol
InChI Key: YHOKQWYWWQEORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(1-Azidoethoxy)ethoxy]acetic acid is a synthetic organic compound characterized by an ethoxy chain modified with an azide (-N₃) group and terminated by an acetic acid moiety. These compounds are primarily utilized in bioconjugation and drug development due to the azide group’s compatibility with click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

Properties

Molecular Formula

C6H11N3O4

Molecular Weight

189.17 g/mol

IUPAC Name

2-[2-(1-azidoethoxy)ethoxy]acetic acid

InChI

InChI=1S/C6H11N3O4/c1-5(8-9-7)13-3-2-12-4-6(10)11/h5H,2-4H2,1H3,(H,10,11)

InChI Key

YHOKQWYWWQEORC-UHFFFAOYSA-N

Canonical SMILES

CC(N=[N+]=[N-])OCCOCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
[2-(1-Azidoethoxy)ethoxy]acetic acid C₆H₁₀N₃O₄ 188.16 Not reported Terminal azide, short ethoxy chain Bioconjugation, biosensors
2-(2-(2-Azidoethoxy)ethoxy)ethoxyacetic acid C₈H₁₅N₃O₅ 245.23 Not reported Extended ethoxy-azide chain Click chemistry probes
{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid C₂₁H₂₃NO₆ 385.41 166108-71-0 Fmoc-protected amino group Solid-phase peptide synthesis
2-(2-Methoxyethoxy)acetic acid C₅H₁₀O₄ 134.13 16024-56-9 Methoxy group, hydrophilic Industrial solvent, metabolite biomarker
[2-(1-Piperazinyl)ethoxy]acetic acid C₈H₁₆N₂O₃ 188.22 197969-01-0 Piperazinyl substituent Pharmaceutical intermediate (e.g., antihistamines)
2-[2-(2-Aminoethoxy)ethoxy]acetic acid hydrochloride C₆H₁₄ClNO₄ 199.63 Not reported Amino group, hydrochloride salt Drug delivery systems

Research Findings and Trends

  • Click Chemistry : Azido-ethoxy-acetic acids are increasingly used in bioorthogonal reactions for live-cell imaging.
  • Drug Development: Amino- and piperazinyl-ethoxy analogs dominate patent filings for CNS and allergy therapeutics.
  • Environmental Impact : Methoxyethoxyacetic acid is monitored as a urinary biomarker in occupational health studies.

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